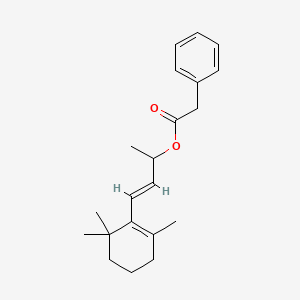
Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc is a coordination compound with the molecular formula C22H48N3OS4Zn It is known for its unique structure, where zinc is coordinated with dibutyldithiocarbamate and morpholine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc typically involves the reaction of zinc salts with dibutyldithiocarbamate and morpholine. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Zinc Salt Reaction: Zinc chloride or zinc sulfate is commonly used as the zinc source.
Dibutyldithiocarbamate Formation: Dibutyldithiocarbamate is prepared by reacting dibutylamine with carbon disulfide in the presence of a base.
Coordination with Morpholine: Morpholine is added to the reaction mixture to form the final coordination compound.
Industrial Production Methods
In an industrial setting, the production of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of zinc salts, dibutyldithiocarbamate, and morpholine.
Reaction Control: Maintaining optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of zinc or the ligands.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used.
Reducing Agents: Sodium borohydride or other reducing agents are commonly employed.
Substitution Reagents: Various ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of rubber and other materials as a stabilizer and vulcanization accelerator.
Wirkmechanismus
The mechanism of action of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves its ability to coordinate with various molecular targets. The zinc center can interact with enzymes, proteins, and other biological molecules, leading to changes in their activity and function. The dithiocarbamate and morpholine ligands play a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diethyldithiocarbamato)zinc: Similar structure but with diethyl groups instead of dibutyl groups.
Bis(dimethyldithiocarbamato)zinc: Contains dimethyl groups, leading to different chemical properties.
Bis(pyrrolidinedithiocarbamato)zinc: Uses pyrrolidine as the ligand instead of morpholine.
Uniqueness
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc is unique due to its specific combination of dibutyldithiocarbamate and morpholine ligands. This combination provides distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
93981-66-9 |
|---|---|
Molekularformel |
C22H45N3OS4Zn |
Molekulargewicht |
561.3 g/mol |
IUPAC-Name |
zinc;N,N-dibutylcarbamodithioate;morpholine |
InChI |
InChI=1S/2C9H19NS2.C4H9NO.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;1-3-6-4-2-5-1;/h2*3-8H2,1-2H3,(H,11,12);5H,1-4H2;/q;;;+2/p-2 |
InChI-Schlüssel |
ZWPPKFSDFHKDDB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].C1COCCN1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


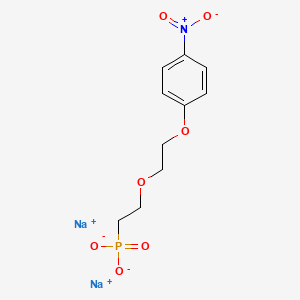


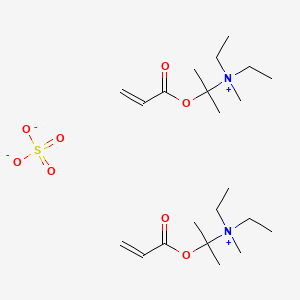
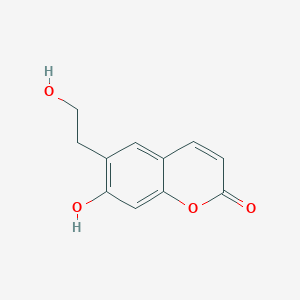
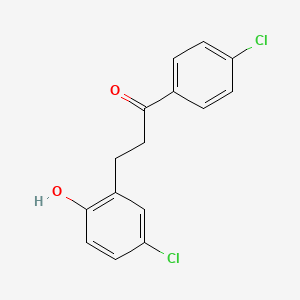
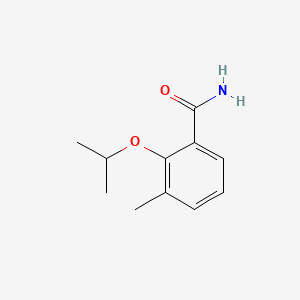

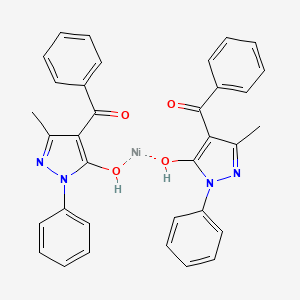
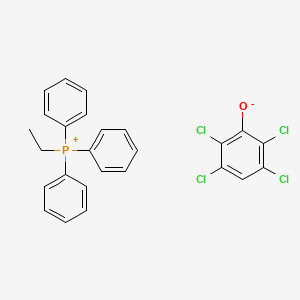
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)

